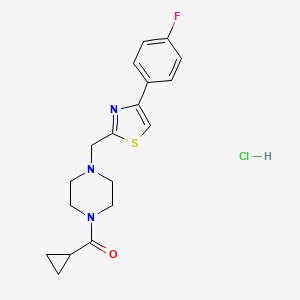
Cyclopropyl(4-((4-(4-Fluorphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanonhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H21ClFN3OS and its molecular weight is 381.89. The purity is usually 95%.
BenchChem offers high-quality Cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben Derivate dieser Verbindung synthetisiert und ihre Zytotoxizität gegenüber menschlichen Tumorzelllinien bewertet . Ein bestimmtes Derivat zeigte starke Wirkungen gegen Prostatakrebszellen.
- Die Verbindung bietet Möglichkeiten zur Entwicklung neuartiger CB1-inverser Agonisten durch Optimierung molekularer Eigenschaften wie Polaroberfläche und Hydrophilie . Diese Bemühungen zielen darauf ab, die zentrale Aktivität zu reduzieren, die bei bestehenden Verbindungen wie SR141716A beobachtet wird.
- Imidazolhaltige Derivate, die mit dieser Verbindung verwandt sind, wurden synthetisiert und auf ihre Anti-Tuberkulose-Aktivität gegenüber Mycobacterium tuberculosis-Stämmen bewertet . Diese Studien liefern Erkenntnisse über potenzielle therapeutische Anwendungen.
- Thiazole, einschließlich des Thiazolrings in dieser Verbindung, weisen vielfältige biologische Aktivitäten auf. Beispiele hierfür sind antimikrobielle Medikamente (z. B. Sulfathiazol), antiretrovirale Medikamente (z. B. Ritonavir), antifungale Medikamente (z. B. Abafungin) und antineoplastische Medikamente (z. B. Tiazofurin) .
- Untersuchungen zu den Auswirkungen der Verbindung auf Zellmembranproteine und Internalisierungsprozesse wurden durchgeführt . Das Verständnis ihrer Interaktionen mit zellulären Komponenten ist entscheidend für potenzielle therapeutische Anwendungen.
Antitumor- und Zytotoxizität
CB1-Inverse Agonisten
Anti-Tuberkulose-Aktivität
Biologische Aktivitäten von Thiazolen
Zellmembran-Biotinylierung und Internalisierungs-Assay
Ausgangsmaterial für chemische Verbindungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing thiazole and indole scaffolds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to act as antioxidants, analgesics, and anti-inflammatory agents .
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
For example, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS.ClH/c19-15-5-3-13(4-6-15)16-12-24-17(20-16)11-21-7-9-22(10-8-21)18(23)14-1-2-14;/h3-6,12,14H,1-2,7-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZSWCOILHJDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
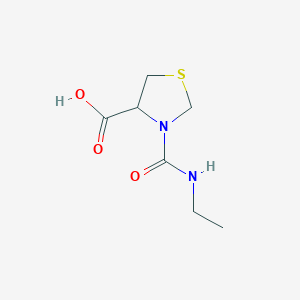
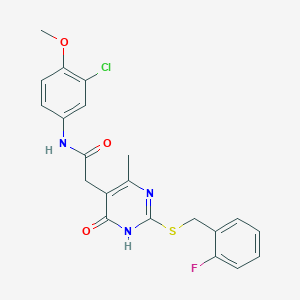
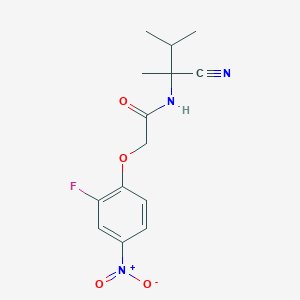
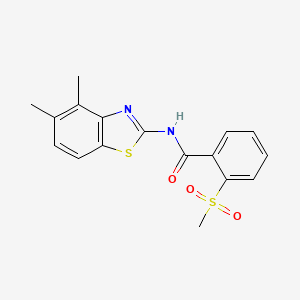
![N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide](/img/structure/B2481603.png)
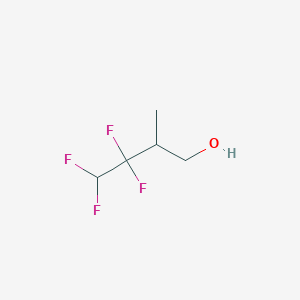
![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
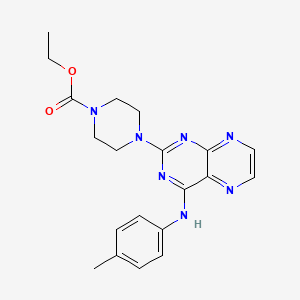
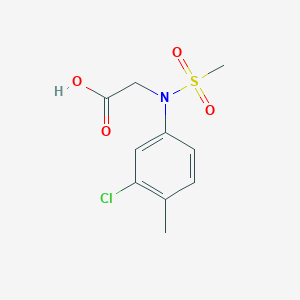
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481611.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)
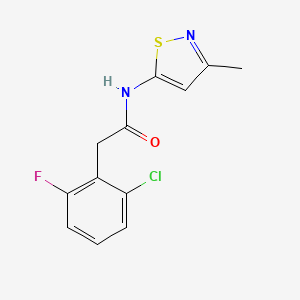
![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

